molecular formula C17H15N3O3 B094932 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one CAS No. 17617-18-4

2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one

Numéro de catalogue B094932
Numéro CAS: 17617-18-4
Poids moléculaire: 309.32 g/mol
Clé InChI: IDEHZZWNGUGGAP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one, also known as WIN 34B, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzodiazepines, which are known to have anxiolytic, sedative, and hypnotic effects.

Mécanisme D'action

The exact mechanism of action of 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is a neurotransmitter that inhibits the activity of neurons in the brain. By binding to the GABA receptor, 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one can enhance the inhibitory effects of GABA, leading to anxiolytic and sedative effects.
Biochemical and Physiological Effects
2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce anxiety-related behaviors in animal models of anxiety. It has also been shown to have sedative effects and can induce sleep in animal models. Additionally, 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one has been shown to have muscle relaxant effects in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one in lab experiments is its well-established anxiolytic and sedative effects. This makes it a useful compound for studying the mechanisms of anxiety and sleep. However, one limitation of using this compound is its potential for side effects, such as muscle relaxation and sedation, which may confound the results of experiments.

Orientations Futures

There are several future directions for research on 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one. One area of research is the development of more selective compounds that target specific subtypes of the GABA receptor. This could lead to compounds with fewer side effects and a more specific mechanism of action. Another area of research is the use of 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one in combination with other compounds for the treatment of anxiety and sleep disorders. Finally, there is a need for further research on the long-term effects of 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one on the brain and body.

Méthodes De Synthèse

The synthesis of 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-nitrobenzaldehyde with 1,2-diaminocyclohexane to form the intermediate compound 1,2-diamino-6-nitro-7,8-dihydro-5H-isoquinoline. This intermediate is then reacted with acetic anhydride and sodium acetate to form the final product, 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one.

Applications De Recherche Scientifique

2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use as an anxiolytic and sedative agent. Studies have shown that this compound has anxiolytic effects in animal models of anxiety and can reduce anxiety-related behaviors.

Propriétés

Numéro CAS

17617-18-4

Nom du produit

2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one

Formule moléculaire

C17H15N3O3

Poids moléculaire

309.32 g/mol

Nom IUPAC

2-nitro-7,9,10,14b-tetrahydro-5H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one

InChI

InChI=1S/C17H15N3O3/c21-16-10-19-8-7-11-3-1-2-4-13(11)17(19)14-9-12(20(22)23)5-6-15(14)18-16/h1-6,9,17H,7-8,10H2,(H,18,21)

Clé InChI

IDEHZZWNGUGGAP-UHFFFAOYSA-N

SMILES

C1CN2CC(=O)NC3=C(C2C4=CC=CC=C41)C=C(C=C3)[N+](=O)[O-]

SMILES canonique

C1CN2CC(=O)NC3=C(C2C4=CC=CC=C41)C=C(C=C3)[N+](=O)[O-]

Synonymes

5,9,10,14b-Tetrahydro-2-nitroisoquino[2,1-d][1,4]benzodiazepin-6(7H)-one

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.